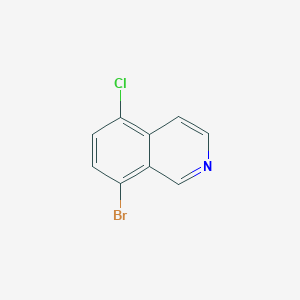

8-Bromo-5-chloroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXRVDCXURGJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590599 | |

| Record name | 8-Bromo-5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-25-0 | |

| Record name | 8-Bromo-5-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-5-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Isoquinolines

An In-Depth Technical Guide to 8-Bromo-5-chloroisoquinoline

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. The guide details its core physicochemical properties, offers expert insights into its synthetic pathways, and explores its reactivity and potential as a pivotal building block in modern drug discovery. By synthesizing data from established chemical suppliers and academic literature, this document serves as an essential resource for researchers, medicinal chemists, and process development scientists working with advanced isoquinoline scaffolds.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically enhances its utility. Halogenation modulates key molecular properties including lipophilicity, metabolic stability, and electronic distribution, which in turn can profoundly influence a molecule's interaction with biological targets.

This compound represents a versatile intermediate, offering two distinct halogenated positions that can be selectively functionalized. The bromine atom is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the chlorine atom offers an alternative handle for nucleophilic substitution or further coupling chemistries. This dual reactivity makes it an invaluable precursor for generating diverse molecular libraries aimed at identifying novel therapeutic leads.

Core Compound Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to any chemical workflow. The essential data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 927801-25-0 | |

| Molecular Formula | C₉H₅BrClN | |

| IUPAC Name | This compound | |

| Molecular Weight | ~242.50 g/mol | |

| Monoisotopic Mass | 240.9294 Da | |

| MDL Number | MFCD08437009 | |

| PubChem CID | 17750605 | |

| Appearance | White to off-white crystalline powder (inferred) | |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol) (inferred) |

Synthesis Strategy and Mechanistic Considerations

Proposed Synthetic Workflow

The pathway leverages the directing effects of the existing ring system and substituents to achieve the desired 5,8-disubstitution pattern.

physicochemical properties of 8-Bromo-5-chloroisoquinoline

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-5-chloroisoquinoline

Introduction

This compound is a halogenated heterocyclic compound built upon the isoquinoline scaffold—a fused benzene and pyridine ring system. As a functionalized aromatic structure, it serves as a crucial and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The specific positioning of the bromine and chlorine substituents creates a unique electronic and steric profile, enabling its participation in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.[1] This reactivity makes it an invaluable intermediate for the synthesis of more complex molecules with potential biological activity.[1][2]

This guide provides a comprehensive overview of the core . It is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its identification, synthesis, handling, and analytical validation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in synthetic protocols.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 927801-25-0 | [2][4][5] |

| Molecular Formula | C₉H₅BrClN | [2] |

| Molecular Weight | 242.50 g/mol | [2][6] |

| Canonical SMILES | C1=CC(=C2C=NC=CC2=C1Cl)Br | [2][3] |

| InChI Key | KIXRVDCXURGJAK-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes & Causality |

|---|---|---|

| Appearance | Pale yellow to brownish solid; White to off-white crystalline powder | The color can vary based on purity; residual impurities from synthesis may impart a yellowish hue.[1][7] |

| Melting Point | Data not available | The melting point for the isomer 5-Bromo-8-chloroisoquinoline is reported as 73-77°C.[7] A similar range is expected, but must be determined experimentally. |

| Boiling Point | Data not available | Due to its molecular weight and crystalline nature at room temperature, a high boiling point is expected, likely requiring vacuum distillation. |

| Solubility | Soluble in organic solvents (DMSO, ethanol); limited solubility in water | This is characteristic of halogenated aromatic compounds. The largely nonpolar ring system dominates, limiting aqueous solubility, while polarity is sufficient for dissolution in polar aprotic solvents.[1][7] |

| Predicted XlogP3 | 3.4 | This value indicates a significant degree of lipophilicity, suggesting the compound will preferentially partition into non-aqueous environments.[3] |

| Topological Polar Surface Area | 12.9 Ų | The low TPSA, arising from the single nitrogen atom, is consistent with the compound's low water solubility and good membrane permeability potential in medicinal chemistry contexts.[6] |

Synthesis and Reactivity

Synthetic Strategy: The Challenge of Regioselectivity

The synthesis of substituted isoquinolines is a non-trivial challenge governed by the principles of electrophilic aromatic substitution. The isoquinoline nucleus is electron-poor, making direct halogenation difficult without activating conditions or catalysts.[8][9] Furthermore, directing incoming electrophiles to specific positions requires careful control of reagents and reaction conditions to overcome the formation of undesired isomers.[10][11]

A plausible and efficient synthesis of this compound would likely proceed via a two-step halogenation of the isoquinoline core. The choice of solvent, such as concentrated sulfuric acid, is critical as it protonates the isoquinoline nitrogen, further deactivating the pyridine ring and directing substitution towards the benzene ring.[10] Temperature control is paramount to ensure regioselectivity and prevent the formation of di- and tri-substituted byproducts.[10]

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is adapted from established methods for the synthesis of the related isomer, 5-bromo-8-chloroisoquinoline.[12]

Objective: To synthesize this compound from 5-bromoisoquinoline.

Materials:

-

5-Bromoisoquinoline

-

N-Chlorosuccinimide (NCS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Concentrated Ammonium Hydroxide

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-bromoisoquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C (ice bath).

-

Chlorination: Add N-Chlorosuccinimide (1.5 eq) portion-wise to the solution, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the deactivation of the ring by the existing bromine substituent.

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice/water.

-

Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the pH is basic. Perform this step in a well-ventilated fume hood as it is highly exothermic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity

The two distinct halogen atoms on the isoquinoline core are the primary sites of reactivity. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form new C-C bonds, primarily at the 8-position.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce nitrogen-containing functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common without strong activation, the halogen atoms can potentially be displaced by potent nucleophiles under harsh conditions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A multi-technique approach is required for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum will verify the substitution pattern on the isoquinoline ring.[13]

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the exact molecular formula by providing the monoisotopic mass.[6] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be readily apparent in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations, such as C-H stretching of the aromatic ring and C=N stretching of the isoquinoline core.

-

Chromatographic Methods: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. TLC is used for rapid reaction monitoring.

Caption: Standard workflow for the analytical validation of synthesized compounds.

Safety, Handling, and Storage

Given its classification and potential for irritation, proper safety protocols must be strictly followed when working with this compound.

Hazard Identification

The compound is classified as hazardous. The following GHS information, based on related compounds, should be considered.[2]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation|

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure that a safety shower and eyewash station are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14]

-

Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored locked up.[14]

-

Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to direct sunlight.[7]

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous chemical waste.[14]

Conclusion

This compound is a synthetically valuable intermediate with a well-defined, albeit not fully reported, set of physicochemical properties. Its lipophilic nature, combined with two differentially reactive halogen atoms, makes it an attractive starting point for the development of novel compounds in the pharmaceutical and chemical industries. The successful and safe use of this compound hinges on a thorough understanding of its properties, adherence to rigorous synthetic and analytical protocols, and strict observation of safety and handling guidelines.

References

- PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline. National Center for Biotechnology Information.

- American Elements. (n.d.). This compound | CAS 927801-25-0.

- Industrial Chemicals. (n.d.). 5-Bromo-8-chloroisoquinoline.

- PubChem. (n.d.). 8-Bromo-5-chloroisoquinolin-3-OL. National Center for Biotechnology Information.

- Tuntland, T., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

- PubChemLite. (n.d.). This compound (C9H5BrClN).

- PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information.

- PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.

- ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- PubChem. (n.d.). 5-Bromo-8-chloroisoquinolin-3-amine. National Center for Biotechnology Information.

- Georganics. (n.d.). 5-Chloroisoquinoline - High purity.

Sources

- 1. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 927801-25-0 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 5-Bromo-8-chloroisoquinoline at an Affordable Price, Technical-Grade Derivative [forecastchemicals.com]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-BROMO-8-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. This compound(927801-25-0) 1H NMR spectrum [chemicalbook.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to 8-Bromo-5-chloroisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-5-chloroisoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the scientific rationale behind them, ensuring a self-validating and authoritative resource for professionals in the field.

Core Molecular Attributes of this compound

This compound is a disubstituted isoquinoline derivative. The strategic placement of the bromine and chlorine atoms on the isoquinoline scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | [1][2] |

| Molecular Weight | 242.50 g/mol | [2] |

| CAS Number | 927801-25-0 | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 73-77 °C (for isomer 5-Bromo-8-chloroisoquinoline) | [3][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as DMSO and ethanol. | [3][4] |

| Density | 1.69 g/cm³ (for isomer 5-Bromo-8-chloroisoquinoline) | [3][4] |

Note: Some physical data, such as the melting point and density, are more readily available for the isomer 5-Bromo-8-chloroisoquinoline and are provided here for reference. Researchers should verify the properties of the specific this compound isomer through experimental analysis.

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of polysubstituted isoquinolines often requires a strategic, multi-step approach. While a direct, one-pot synthesis of this compound from isoquinoline is challenging due to regioselectivity issues, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of bromoisoquinoline derivatives. The following proposed protocol is based on the principles outlined in patent literature for the synthesis of related compounds.[5][6][7]

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound could start from a more readily available substituted isoquinoline, such as 5-chloroisoquinoline or 8-bromoisoquinoline, followed by the introduction of the second halogen.

Caption: Retrosynthetic approaches to this compound.

Proposed Synthesis Workflow via Bromination of 5-Chloroisoquinoline

This protocol outlines the electrophilic bromination of 5-chloroisoquinoline. The presence of the chloro group at the 5-position will influence the regioselectivity of the subsequent bromination.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Chloroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, carefully add concentrated sulfuric acid.

-

Dissolution of Starting Material: Cool the sulfuric acid to 0°C in an ice bath. Slowly add 5-chloroisoquinoline portion-wise, ensuring the temperature does not rise significantly. Stir until complete dissolution.

-

Bromination: Once the starting material is fully dissolved, cool the reaction mixture to between -20°C and 0°C. Slowly add N-bromosuccinimide (1.0-1.2 equivalents) in small portions. The temperature should be carefully monitored and maintained within this range to control the regioselectivity of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods as outlined in Section 3.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Commercial suppliers offer spectroscopic data for this compound.[8]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number and chemical environment of the protons on the isoquinoline ring. The expected signals would be in the aromatic region, with coupling patterns indicative of the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts influenced by the attached halogens and the nitrogen atom.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C=C stretching and bending vibrations of the aromatic system, as well as C-Br and C-Cl stretching vibrations.

Applications in Medicinal Chemistry and Drug Development

Halogenated isoquinolines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chemical Intermediate

The bromine and chlorine atoms on the isoquinoline ring provide two reactive handles for further chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. The chlorine atom can also undergo nucleophilic aromatic substitution under certain conditions.

Caption: Key reaction pathways for the derivatization of this compound.

Potential Therapeutic Applications

While specific drugs derived directly from this compound are not prominently documented, the broader class of substituted isoquinolines has shown a wide range of biological activities, including:

-

Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibitors: The isoquinoline scaffold is found in numerous inhibitors of kinases, phosphatases, and other enzymes.

-

Antimicrobial and Antiviral Agents: Substituted isoquinolines have been investigated for their potential to combat bacterial, fungal, and viral infections.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for these and other therapeutic activities.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and the presence of two distinct halogen atoms provide a platform for the creation of diverse molecular libraries for drug discovery. This guide has provided a comprehensive overview of its core properties, a plausible and detailed synthetic protocol, methods for its characterization, and its potential applications. By adhering to the principles of scientific integrity and safety, researchers can effectively utilize this compound in their pursuit of novel therapeutic agents.

References

- Brown, W. D., & Gouliaev, A. H. (2001). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.

- Brown, W. D., & Gouliaev, A. H. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.

- A B Enterprises. 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra. IndiaMART. [Link]

- Industrial Chemicals. 5-Bromo-8-chloroisoquinoline. [Link]

- American Elements. This compound. [Link]

- Gouliaev, A. H., & Brown, W. D. (2003). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- PubChem. This compound.

- Brown, W. D., & Gouliaev, A. H. (2001). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]

- PubChem. 5-Bromo-8-chloroisoquinoline.

- PubChem. 8-Bromo-5-chloroisoquinolin-3-OL.

- 8-Hydroxyquinoline for pharmaceutical intermedi

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. americanelements.com [americanelements.com]

- 3. Buy 5-Bromo-8-chloroisoquinoline at an Affordable Price, Technical-Grade Derivative [forecastchemicals.com]

- 4. 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. EP1089976B1 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. This compound(927801-25-0) 1H NMR spectrum [chemicalbook.com]

- 9. chemicalkland.com [chemicalkland.com]

An In-Depth Technical Guide to 8-Bromo-5-chloroisoquinoline: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 8-bromo-5-chloroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, synthesis, characterization, and prospective applications of this valuable building block, grounding its claims in established scientific principles and relevant literature.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes dihalogenated isoquinolines like this compound particularly attractive starting points for the synthesis of novel therapeutic agents.[3]

Chemical Structure and Properties

This compound is a dihalogenated derivative of isoquinoline with the chemical formula C₉H₅BrClN and a molecular weight of 242.5 g/mol .[4] The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 5-position offers distinct opportunities for regioselective functionalization through various cross-coupling reactions.

Below is a table summarizing the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 927801-25-0 | [4] |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.5 g/mol | [4] |

| PubChem CID | 17750605 | [4] |

| MDL Number | MFCD08437009 | [5] |

Synthesis of this compound: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the halogenation of isoquinolines.[6][7] The following proposed synthesis is a multi-step process starting from isoquinoline, involving sequential bromination and chlorination.

Causality Behind Experimental Choices: The choice of a sequential halogenation strategy is dictated by the directing effects of the substituents and the reaction conditions. Electrophilic aromatic substitution on the isoquinoline ring is influenced by the electron-withdrawing nature of the pyridine ring. The synthesis of the isomeric 5-bromo-8-chloroisoquinoline has been reported, providing a basis for this proposed route.[8]

Caption: A proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 5-Bromoisoquinoline

-

To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled to 0°C, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-bromoisoquinoline in concentrated sulfuric acid and cool the mixture to 0°C.

-

Slowly add N-chlorosuccinimide (NCS) to the solution, ensuring the temperature remains low.

-

Stir the reaction at room temperature for several hours, again monitoring by TLC.

-

Work up the reaction in a similar manner to Step 1, by pouring onto ice, neutralizing, and extracting with an organic solvent.

-

The combined organic extracts are dried and concentrated to afford the crude this compound.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Self-Validation: Each step of this proposed protocol includes a monitoring phase (TLC) to ensure the reaction proceeds as expected before moving to the next stage. The final purification step with characterization would confirm the identity and purity of the final product.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.3 - 9.1 | s | H-1 |

| 8.5 - 8.3 | d | H-3 |

| 8.2 - 8.0 | d | H-4 |

| 7.9 - 7.7 | d | H-6 |

| 7.6 - 7.4 | d | H-7 |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 152 - 150 | C-1 |

| 145 - 143 | C-3 |

| 138 - 136 | C-8a |

| 135 - 133 | C-5 |

| 131 - 129 | C-4a |

| 129 - 127 | C-7 |

| 127 - 125 | C-6 |

| 122 - 120 | C-4 |

| 120 - 118 | C-8 |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

| m/z | Relative Intensity | Assignment |

| 241 | High | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |

| 243 | High | [M+2]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |

| 245 | Moderate | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | Aromatic C=C stretching |

| 1550 - 1450 | Aromatic C=C stretching |

| 850 - 750 | C-H out-of-plane bending |

| 700 - 600 | C-Br stretching |

| 800 - 700 | C-Cl stretching |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated isoquinolines are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds.[3] The presence of two distinct halogen atoms in this compound allows for selective and sequential functionalization, making it a highly versatile building block for combinatorial chemistry and the generation of compound libraries.

Kinase Inhibitors in Oncology

A significant application of isoquinoline derivatives is in the development of kinase inhibitors for cancer therapy.[11] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The isoquinoline scaffold can be elaborated to create potent and selective inhibitors of various kinases, such as epidermal growth factor receptor (EGFR), Rho-associated coiled-coil containing protein kinase (ROCK), and others.[11]

Caption: A hypothetical signaling pathway targeted by kinase inhibitors derived from this compound.

The bromine and chlorine atoms on the this compound scaffold can be selectively replaced using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to introduce a variety of substituents. This allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for the isomeric 5-bromo-8-chloroisoquinoline, it is expected to be an irritant to the skin, eyes, and respiratory system.[12]

Conclusion

This compound represents a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery. Its dihalogenated isoquinoline core provides a robust platform for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its structure, a plausible synthetic strategy, and its potential applications based on established chemical principles and the known bioactivity of related compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

- PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

- ResearchGate. (n.d.). Selected medicinal, agricultural, and industrial isoquinoline derivatives.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

- National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.

- ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

- American Elements. (n.d.). This compound.

- PubChem. (n.d.). 8-Bromo-5-chloroisoquinolin-3-OL.

- World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity.

- ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.

- PubMed. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. 927801-25-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-BROMO-8-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(927801-25-0) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 8-Bromo-5-chloroisoquinoline

This guide provides a comprehensive overview of the solubility characteristics of 8-bromo-5-chloroisoquinoline, a critical parameter for its application in research and development, particularly in medicinal chemistry and materials science. Given the limited availability of quantitative solubility data in public literature, this document furnishes both a summary of known qualitative solubility and a detailed framework for its experimental determination. The protocols herein are designed to be self-validating, ensuring that researchers can produce reliable and reproducible data.

Introduction to this compound

This compound is a halogenated heterocyclic organic compound built upon an isoquinoline scaffold.[1] The isoquinoline nucleus is a recurring motif in a vast number of alkaloids and pharmacologically active compounds, making its derivatives, such as this compound, valuable intermediates in synthetic and medicinal chemistry.[2][3] The presence of both bromine and chlorine substituents significantly influences its physicochemical properties, including its molecular weight of approximately 242.5 g/mol , and its potential for various chemical transformations like nucleophilic substitutions and coupling reactions.[1][4][5] Understanding its solubility is paramount for designing reaction conditions, formulation development, and interpreting biological assay results.

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[6] Polar compounds tend to dissolve in polar solvents (e.g., water, ethanol), while nonpolar compounds are more soluble in nonpolar solvents (e.g., hexane, toluene).

This compound possesses a largely aromatic and hydrophobic structure, suggesting limited solubility in aqueous media. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which may enhance solubility in acidic aqueous solutions. The halogen substituents contribute to the molecule's lipophilicity. Therefore, it is expected to exhibit greater solubility in organic solvents.

Qualitative Solubility Profile

Based on available data from chemical suppliers, the qualitative solubility of this compound has been described as follows. This information provides a foundational understanding for solvent selection in various applications.

| Solvent Class | Specific Solvent | Reported Solubility | Source(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][7] |

| Polar Protic | Ethanol | Soluble | [1][7] |

| Polar Protic | Water | Limited / Slightly Soluble | [1][7] |

This qualitative assessment is a crucial first step. However, for applications such as drug formulation or quantitative analysis, a more precise, quantitative measurement is required.

Experimental Determination of Solubility

To empower researchers with the ability to generate precise solubility data, two robust experimental protocols are detailed below: a qualitative classification method and a quantitative "excess solid" method using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Systematic Qualitative Solubility Classification

This protocol systematically classifies the compound's solubility based on its behavior in a sequence of solvents with varying properties (water, acidic, and basic solutions), which can indicate the presence of ionizable functional groups.[8][9]

Objective: To classify this compound as a strong acid, weak acid, base, or neutral compound.

Materials:

-

This compound

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Small test tubes

-

Vortex mixer

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.

-

Observe if the compound dissolves completely. Expected outcome: Insoluble or slightly soluble.

-

-

Acid/Base Solubility Tests (if insoluble in water):

-

5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, vortexing vigorously. If the compound dissolves, it indicates the presence of a basic functional group (the isoquinoline nitrogen).[8][9]

-

5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing vigorously. Observe for dissolution.

-

5% NaHCO₃ Test: If soluble in NaOH, test a fresh 25 mg sample for solubility in 5% NaHCO₃. This helps differentiate between strong and weak acids.[8]

-

Interpretation Workflow:

Caption: Workflow for systematic qualitative solubility analysis.

Protocol 2: Quantitative Solubility Determination by HPLC (Thermodynamic Method)

The "excess solid" or shake-flask method is a gold standard for determining thermodynamic solubility.[10] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the precise solubility (e.g., in µg/mL or µM) of this compound in a chosen solvent system (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

Materials:

-

This compound

-

Chosen solvent (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Orbital shaker or rotator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate mobile phase solvents

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a microcentrifuge tube. The key is to have undissolved solid visibly present.

-

Add a precise volume of the chosen solvent (e.g., 1 mL of PBS, pH 7.4).

-

Seal the tube and place it on an orbital shaker. Equilibrate for 24-48 hours at a controlled temperature (e.g., 25°C) to ensure the solution reaches thermodynamic equilibrium.

-

-

Sample Processing:

-

After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Inject the filtered supernatant and the calibration standards onto the HPLC system.

-

Develop an appropriate HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at a relevant wavelength).

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration is the solubility of the compound.

-

Quantitative Analysis Workflow:

Caption: Workflow for quantitative solubility determination via the shake-flask method with HPLC analysis.

Conclusion and Future Directions

While qualitative data indicates that this compound is soluble in common organic solvents like DMSO and ethanol with limited aqueous solubility, this guide provides the necessary, robust protocols for researchers to determine precise quantitative values.[1][7] The systematic classification and HPLC-based methods described herein offer a clear path to generating the high-quality, reproducible data essential for advancing drug discovery, chemical synthesis, and materials science projects involving this versatile compound. It is recommended that researchers perform these experiments in their specific solvent systems of interest to obtain the most relevant and actionable solubility data.

References

- University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46839903, 5-Bromo-8-chloroisoquinoline. PubChem.

- A B Enterprises. (n.d.). 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra. IndiaMART.

- Industrial Chemicals. (n.d.). 5-Bromo-8-chloroisoquinoline.

- American Elements. (n.d.). This compound.

- Thieme. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

- 1. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 4. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. chem.ws [chem.ws]

- 7. Buy 5-Bromo-8-chloroisoquinoline at an Affordable Price, Technical-Grade Derivative [forecastchemicals.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. lifechemicals.com [lifechemicals.com]

A Technical Guide to the Physicochemical Characterization of 8-Bromo-5-chloroisoquinoline: Emphasis on Melting Point Determination

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 8-Bromo-5-chloroisoquinoline, with a primary focus on the determination of its melting point. As a novel halogenated isoquinoline, this compound holds potential as a key intermediate in drug discovery and materials science. This document addresses the current lack of available data for its specific melting point and presents a detailed, field-proven methodology for its accurate determination. The protocols described herein are designed to ensure scientific rigor, data integrity, and experimental reproducibility, catering to researchers and professionals in organic synthesis and pharmaceutical development.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activity. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a cornerstone of modern medicinal chemistry. This compound represents a specific substitution pattern that is of interest for creating novel molecular entities.

A fundamental physical property for any crystalline solid, including novel intermediates like this compound, is its melting point. The melting point is not merely a physical constant; it is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will lead to a depression and broadening of this range. Therefore, the accurate determination of the melting point is an indispensable first step in the characterization of a newly synthesized compound.

Currently, the melting point for this compound is not consistently reported in publicly available databases. For instance, some suppliers explicitly state the melting point as "N/A".[1] It is important to distinguish this compound from its isomer, 5-Bromo-8-chloroisoquinoline , which has a reported melting point of 73-77°C.[2] This highlights the necessity for a rigorous, in-house determination of the melting point for the this compound isomer to ensure unambiguous characterization.

Physicochemical Properties and Safety Considerations

A summary of the known and computed properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | American Elements[1] |

| Molecular Weight | 242.50 g/mol | American Elements[1] |

| Appearance | White to off-white crystalline powder (predicted) | Industrial Chemicals[2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO or ethanol (predicted) | Industrial Chemicals[2] |

| Melting Point | Not available | American Elements[1] |

Safety and Handling

General Handling Precautions:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Toxic if swallowed. [3]

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Purification of this compound

The synthesis of substituted isoquinolines can be complex, often involving multi-step procedures. While a specific, validated synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be inferred from related reactions. For example, the synthesis of the isomer 5-Bromo-8-chloroisoquinoline has been described, involving the treatment of 5-bromoisoquinoline with N-Chlorosuccinimide in sulfuric acid.[5] A similar electrophilic halogenation strategy could potentially be adapted to produce the 8-bromo-5-chloro isomer, likely starting from a different isoquinoline precursor.

The synthesis of bromoisoquinoline derivatives is a key process in the production of pharmaceutical intermediates.[6][7] The purification of the final product is critical for obtaining a sharp melting point. Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

Authoritative Protocol for Melting Point Determination

The following protocol outlines a rigorous, two-stage process for determining the melting point of a novel crystalline solid like this compound. This methodology is designed to yield a precise and reproducible value.

Instrumentation and Materials

-

Melting Point Apparatus: A digital apparatus such as a Mel-Temp or DigiMelt is recommended for precise temperature control and observation.[8]

-

Capillary Tubes: Thin-walled, sealed at one end.

-

Sample: Purified, crystalline this compound. The sample must be completely dry.

-

Mortar and Pestle: For grinding crystals into a fine powder.

-

Spatula and Tamper

Experimental Workflow

The workflow for an accurate melting point determination is a two-part process: a rapid, approximate measurement followed by a slow, precise measurement.

Caption: A two-stage workflow for precise melting point determination.

Step-by-Step Methodology

Part A: Sample Preparation

-

Ensure Purity: The sample of this compound must be purified, preferably by recrystallization, and thoroughly dried to remove any residual solvent.

-

Grind the Sample: If the crystals are large, gently grind a small amount into a fine, uniform powder using a clean, dry mortar and pestle. This ensures efficient heat transfer within the sample.[8]

-

Load the Capillary Tube: Invert a capillary tube and press the open end into the powder. A small amount of sample will be forced into the tube.[9][10]

-

Pack the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube through a long piece of glass tubing to achieve tight packing.[10][11] The final packed sample height should be approximately 2-3 mm.[9]

Part B: Melting Point Measurement

-

Approximate Melting Point:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20°C per minute).[8]

-

Observe the sample and record the temperature range from when the first droplet of liquid appears to when the entire sample has melted. This is your approximate melting range. Do not use this value as the final melting point.

-

-

Accurate Melting Point:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a fresh capillary tube with a new sample. A previously melted sample should not be reused as its crystal structure may have changed.[10]

-

Place the new tube in the apparatus and heat rapidly to a temperature about 20°C below the approximate melting point.[10]

-

Crucially, reduce the heating rate to 1-2°C per minute. [9] This slow rate allows the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is visible (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Repeat this process at least two more times with fresh samples to ensure the result is reproducible.

-

Interpretation of Results and Self-Validation

The trustworthiness of a melting point determination lies in its interpretation and the consistency of the data.

Caption: Logical framework for interpreting melting point results.

-

Pure Compound: A pure sample of this compound should exhibit a sharp melting range of approximately 1-2°C. The values obtained from multiple, careful determinations should be consistent.

-

Impure Compound: If the sample is impure, the melting range will be broad, and the melting point will be depressed compared to the pure compound. If a broad range is observed, further purification of the sample is required before a final melting point can be reported.

-

Mixed Melting Point Technique: To confirm the identity of a synthesized compound against a known standard, the mixed melting point technique can be employed.[9][11] An equal mixture of the unknown and the known compound is prepared, and its melting point is determined. If there is no depression in the melting point, the two compounds are identical.[9] This technique, however, is contingent on having an authenticated standard of this compound.

Conclusion

While the melting point of this compound is not yet established in the literature, this guide provides the scientific community with a robust, authoritative protocol for its determination. Adherence to this methodology, which emphasizes sample purity, precise control over heating rates, and careful observation, will ensure the generation of reliable and reproducible data. This fundamental characterization is a critical step in unlocking the potential of this compound as a valuable building block in pharmaceutical and chemical research.

References

- Determination of Melting Point.Wired Chemist. [Link]

- This compound | CAS 927801-25-0.AMERICAN ELEMENTS®. [Link]

- Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION.Department of Chemistry, The Chinese University of Hong Kong. [Link]

- Experiment 1 - Melting Points.Miami University. [Link]

- Melting point determin

- 6.

- 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903.PubChem. [Link]

- This compound | CAS 927801-25-0.AMERICAN ELEMENTS®. [Link]

- 8-Bromo-5-chloroisoquinolin-3-OL | C9H5BrClNO | CID 70812351.PubChem. [Link]

- 5-Bromo-8-chloroisoquinoline.Industrial Chemicals. [Link]

- Isoquinoline, 5-bromo-8-nitro-.Organic Syntheses Procedure. [Link]

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

- 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978.PubChem. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Buy 5-Bromo-8-chloroisoquinoline at an Affordable Price, Technical-Grade Derivative [forecastchemicals.com]

- 3. fishersci.ie [fishersci.ie]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 5-BROMO-8-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

An In-depth Technical Guide to the Spectral Data of 8-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 8-bromo-5-chloroisoquinoline. As a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document, intended for professionals in the fields of chemical research and drug development, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic aromatic structure. The positions of the bromine and chlorine substituents on the isoquinoline core significantly influence the electronic environment of the molecule, which is reflected in its characteristic spectral data. Spectroscopic analysis serves as a fundamental tool for confirming the identity, purity, and structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectral Data

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts and coupling constants are indicative of the electronic environment and spatial relationships of these protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.45 | s | - |

| H-3 | 8.60 | d | 6.1 |

| H-4 | 7.72 | d | 6.1 |

| H-6 | 7.91 | d | 8.3 |

| H-7 | 7.53 | d | 8.3 |

Interpretation of the ¹H NMR Spectrum:

-

H-1 (9.45 ppm, singlet): The significant downfield shift of this proton is attributed to the anisotropic effect of the lone pair of electrons on the adjacent nitrogen atom. Its singlet nature arises from the absence of adjacent protons.

-

H-3 (8.60 ppm, doublet) and H-4 (7.72 ppm, doublet): These two protons exhibit a doublet splitting pattern due to their coupling to each other (J = 6.1 Hz). The downfield shift of H-3 is influenced by its proximity to the nitrogen atom.

-

H-6 (7.91 ppm, doublet) and H-7 (7.53 ppm, doublet): These protons on the carbocyclic ring also show doublet splitting due to mutual coupling (J = 8.3 Hz). The presence of the electron-withdrawing chlorine atom at the C-5 position deshields H-6, causing it to appear at a lower field compared to H-7.

Caption: Key ¹H-¹H COSY correlations in this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound displays nine distinct signals, corresponding to the nine carbon atoms in the isoquinoline ring system.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 152.9 |

| C-3 | 144.5 |

| C-4 | 121.2 |

| C-4a | 136.1 |

| C-5 | 132.8 |

| C-6 | 130.3 |

| C-7 | 128.9 |

| C-8 | 120.9 |

| C-8a | 128.1 |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The signals for the quaternary carbons (C-4a, C-5, C-8, and C-8a) are typically of lower intensity compared to the protonated carbons. The chemical shifts are influenced by the attached substituents. The carbon bearing the bromine (C-8) appears at 120.9 ppm, while the carbon with the chlorine (C-5) is at 132.8 ppm.

-

Protonated Carbons: The chemical shifts of the carbons bearing protons are consistent with their positions in the heterocyclic aromatic system. C-1 and C-3, being adjacent to the nitrogen, are significantly deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050-3100 | C-H stretching (aromatic) |

| 1600-1650 | C=C and C=N stretching (aromatic ring) |

| 1400-1500 | C-C stretching (in-ring) |

| 1000-1200 | C-H in-plane bending |

| 700-900 | C-H out-of-plane bending |

| 600-800 | C-Cl stretching |

| 500-600 | C-Br stretching |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characterized by the presence of aromatic C-H stretching vibrations above 3000 cm⁻¹. The characteristic absorptions for the aromatic C=C and C=N double bonds are observed in the 1600-1650 cm⁻¹ region. The presence of the carbon-halogen bonds is confirmed by the absorption bands in the lower frequency region of the spectrum, with the C-Cl stretch typically appearing at a higher wavenumber than the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity (%) |

| 241/243/245 | [M]⁺ | High |

| 206/208 | [M-Cl]⁺ | Moderate |

| 162/164 | [M-Br]⁺ | Moderate |

| 127 | [M-Br-Cl]⁺ | High |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak ([M]⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks at m/z 241, 243, and 245. The major fragmentation pathways involve the loss of the halogen atoms, leading to significant peaks corresponding to the [M-Cl]⁺ and [M-Br]⁺ ions, each showing the isotopic pattern of the remaining halogen. The base peak is often observed at m/z 127, corresponding to the loss of both bromine and chlorine, forming the isoquinoline radical cation.

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard laboratory instrumentation and procedures.

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

IR Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or using a direct insertion probe.

-

Ionization Method: Electron ionization (EI) is commonly used to generate fragment ions.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant mass range.

Conclusion

The comprehensive spectral analysis of this compound provides a robust and reliable method for its structural confirmation and purity assessment. The distinct patterns observed in the NMR, IR, and MS spectra serve as a unique fingerprint for this important synthetic intermediate. This guide provides researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge necessary for the confident identification and utilization of this compound in their work.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] The precise functionalization of the isoquinoline core allows for the fine-tuning of these biological activities, making the development of robust and regioselective synthetic methodologies a key focus in medicinal chemistry and drug discovery. 8-Bromo-5-chloroisoquinoline is a valuable building block in this context, offering two distinct halogenated positions that can be selectively manipulated through various cross-coupling reactions to generate diverse and complex molecular architectures. This guide provides a detailed examination of the synthesis of this compound, offering insights into the strategic considerations and experimental protocols.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence starting from the parent heterocycle, isoquinoline. The strategy hinges on the sequential introduction of the bromo and chloro substituents, leveraging the directing effects of the substituents and the inherent reactivity of the isoquinoline ring system. The overall synthetic pathway can be envisioned as follows:

Part 1: Synthesis of the Precursor, 8-Bromoisoquinoline

The initial step involves the regioselective bromination of isoquinoline to yield 8-bromoisoquinoline. Electrophilic substitution on the isoquinoline ring preferentially occurs on the benzene ring portion at positions 5 and 8.[3] The synthesis of 8-bromoisoquinoline can be achieved through a diazotization reaction of 8-aminoisoquinoline.[4]

Experimental Protocol: Synthesis of 8-Bromoisoquinoline (via 8-Aminoisoquinoline)

A plausible route to 8-bromoisoquinoline involves the synthesis of 8-aminoisoquinoline from 5-bromo-8-nitroisoquinoline, followed by diazotization and subsequent treatment with a bromide source.[4]

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

This intermediate is prepared by the nitration of 5-bromoisoquinoline. A detailed procedure for the synthesis of 5-bromoisoquinoline and its subsequent nitration to 5-bromo-8-nitroisoquinoline is well-documented.[5]

Step 2: Reduction of 5-Bromo-8-nitroisoquinoline to 8-Aminoisoquinoline

The reduction of the nitro group in 5-bromo-8-nitroisoquinoline, often with concomitant removal of the bromo substituent, yields 8-aminoisoquinoline.[4]

Step 3: Diazotization of 8-Aminoisoquinoline and Sandmeyer Reaction

The 8-aminoisoquinoline is then converted to the target 8-bromoisoquinoline via a Sandmeyer reaction.[4] This involves the formation of a diazonium salt followed by treatment with a copper(I) bromide solution.

Part 2: Regioselective Chlorination of 8-Bromoisoquinoline

The final and most critical step is the regioselective chlorination of 8-bromoisoquinoline to afford this compound. The directing effect of the existing bromo substituent at the 8-position is a key consideration. Halogens are generally considered deactivating yet ortho-, para-directing in electrophilic aromatic substitution.[6][7] In the context of the isoquinoline ring system, electrophilic attack is favored at the 5- and 8-positions.[3] With the 8-position already occupied by a bromine atom, the incoming electrophile is directed to the next most activated position, which is the 5-position.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-8-chloroisoquinoline.[8] Researchers should perform small-scale trials to optimize reaction conditions.

Materials and Equipment:

-

8-Bromoisoquinoline

-

N-Chlorosuccinimide (NCS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Concentrated Ammonium Hydroxide

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

-